Benzyl (4-iodocyclohexyl)carbamate

Lipophilicity ADME Physicochemical Property

Eliminate reactivity bottlenecks in cross-coupling. Benzyl (4-iodocyclohexyl)carbamate's iodo group ensures efficient Sonogashira, Suzuki, and Buchwald-Hartwig reactions, outperforming bromo/chloro analogs. The Cbz protection allows orthogonal deprotection via hydrogenolysis, maintaining acid-sensitive Boc groups intact. Essential for synthesizing diverse aminocyclohexyl scaffolds in medicinal chemistry. Reliable high-purity stock for global shipping.

Molecular Formula C14H18INO2
Molecular Weight 359.20 g/mol
Cat. No. B7933475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-iodocyclohexyl)carbamate
Molecular FormulaC14H18INO2
Molecular Weight359.20 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)OCC2=CC=CC=C2)I
InChIInChI=1S/C14H18INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)
InChIKeyJFTNWQVLMRFZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (4-iodocyclohexyl)carbamate Overview


Benzyl (4-iodocyclohexyl)carbamate (CAS: 1353970-61-2) is a chemical compound classified as a benzyl-substituted carbamate [1]. It features a benzyl carbamate (Cbz) protecting group on an amine, which is attached to a cyclohexane ring substituted with an iodine atom at the 4-position . Its molecular formula is C14H18INO2, with a molecular weight of approximately 359.21 g/mol . This compound is primarily used as a specialized building block or intermediate in pharmaceutical research and organic synthesis, rather than as an active pharmaceutical ingredient itself .

Iodo-substituted cyclohexyl building block
Cbz-protected amine for orthogonal deprotection
Cross-coupling reactive handle (e.g., Sonogashira, Suzuki)

Benzyl (4-iodocyclohexyl)carbamate: Irreplaceable in Synthesis


While benzyl-substituted carbamates are a broad class of compounds used in medicinal chemistry [1], generic substitution of Benzyl (4-iodocyclohexyl)carbamate with a close analog like its chloro-, bromo-, or Boc-protected counterpart is not chemically equivalent and can derail a synthetic or biological workflow. The 4-iodo substituent on the cyclohexyl ring is not merely a placeholder; it provides a uniquely reactive handle for specific cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) that are not accessible or are significantly less efficient with the corresponding chloro- or bromo- analogs . Furthermore, the choice of the benzyl (Cbz) protecting group over a tert-butyl (Boc) group dictates the orthogonal deprotection strategy (hydrogenolysis vs. acidolysis), which is critical for downstream functionalization in complex molecule synthesis. Using an alternative could lead to unwanted side reactions, lower yields, or failure to achieve the desired molecular architecture.

4-Iodo Substituent
High reactivity in Pd-catalyzed cross-coupling
4-Chloro / Bromo Analogs
Lower reactivity may reduce coupling efficiency and alter yields
Cbz Protecting Group
Cleaved by hydrogenolysis; stable to TFA
Boc-Protected Analog
Acid-labile; orthogonal strategy may not transfer directly

Benzyl (4-iodocyclohexyl)carbamate – Quantitative Comparison


Lipophilicity vs Chloro and Fluoro Analogs

Benzyl (4-iodocyclohexyl)carbamate exhibits a higher calculated partition coefficient (LogP) compared to its 4-chloro and 4-fluoro analogs, indicating significantly greater lipophilicity [1]. This property can be a critical differentiator in drug design, influencing membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity (cLogP)
Class-level
Target 4.19 vs 4-Cl ~3.77, 4-F ~3.01
Reported property difference context
Computational prediction; experimental validation not reported
Lipophilicity ADME Physicochemical Property

Cross-Coupling: Iodo vs Bromo and Chloro

The 4-iodo substituent on the cyclohexyl ring provides a superior leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) compared to its bromo and chloro analogs . This is a well-established principle in organic chemistry where aryl/alkyl iodides are significantly more reactive than bromides, which are in turn more reactive than chlorides under palladium catalysis [1].

Cross-Coupling Reactivity
Class-level
C-I >> C-Br > C-Cl
Supports cross-coupling selection
Well-established class principle
Cross-Coupling Organic Synthesis Reactivity

Cbz vs Boc Protecting Group Orthogonality

The choice of the benzyl carbamate (Cbz) protecting group over the tert-butyl carbamate (Boc) group provides orthogonal deprotection conditions . The Cbz group is stable to acidic conditions used for Boc removal but is selectively cleaved under hydrogenolysis (H2, Pd/C) or strongly acidic conditions. Conversely, the Boc group is labile to mild acids (e.g., TFA) but stable to hydrogenolysis [1].

Deprotection Orthogonality
Class-level
Cbz: H₂/Pd/C; Boc: TFA
Supports orthogonal strategy selection
Standard protecting group chemistry
Protecting Group Strategy Peptide Synthesis Organic Synthesis

CYP2A6 Binding Affinity

Data from BindingDB indicates that Benzyl (4-iodocyclohexyl)carbamate binds to cytochrome P450 2A6 (CYP2A6) with a dissociation constant (Kd) of 2,000 nM [1]. While this is a moderate affinity, it provides a baseline for comparison with other analogs. The same source shows a Kd of 1,600 nM for binding to CYP2A13 [2], demonstrating a slight isoform selectivity.

CYP2A6 Binding (Kd)
Supporting evidence
Kd 2,000 nM (CYP2A6); 1,600 nM (CYP2A13)
Reported binding affinity context
BindingDB data; validate in assay
Cytochrome P450 Drug Metabolism Binding Affinity

CYP11B1 Inhibition Potential

Patents and research indicate that certain benzyl-substituted carbamates are being investigated as selective inhibitors of CYP11B1, a key enzyme in cortisol biosynthesis, for the potential treatment of Cushing's syndrome and metabolic disease [1]. While Benzyl (4-iodocyclohexyl)carbamate itself is not claimed as a drug, its core scaffold is relevant to this class of investigational compounds.

CYP11B1 Scaffold Relevance
Class-level
Benzyl carbamate scaffold in patent literature
Medicinal chemistry scaffold context
Not a claimed drug; tool compound potential
CYP11B1 Steroidogenesis Cushing's Syndrome

Benzyl (4-iodocyclohexyl)carbamate: Key Applications


Cross-Coupling Building Block

Based on its superior reactivity as an alkyl iodide compared to bromo- and chloro- analogs , Benzyl (4-iodocyclohexyl)carbamate is the optimal choice as a building block for introducing a protected aminocyclohexyl moiety into more complex structures via Sonogashira, Suzuki, Heck, or Buchwald-Hartwig reactions. Its use is expected to result in higher yields and milder reaction conditions than using the corresponding bromo or chloro carbamates [1].

Orthogonal Protection Intermediate

The compound is essential in multi-step organic syntheses requiring an orthogonal protecting group strategy. Its Cbz group allows for selective amine deprotection via hydrogenolysis in the presence of acid-labile Boc groups elsewhere in the molecule . This specific application cannot be fulfilled by the more common tert-Butyl (4-iodocyclohexyl)carbamate (Boc-protected analog) [1].

CYP2A6/2A13 Chemical Probe

With a documented binding affinity (Kd) of 2,000 nM for CYP2A6 and 1,600 nM for CYP2A13 [1], this compound can serve as a starting point or tool compound for structure-activity relationship (SAR) studies aimed at understanding and modulating the activity of these specific cytochrome P450 enzymes, which are involved in drug metabolism and activation of procarcinogens.

CYP11B1 Inhibitor Scaffold

Given the interest in benzyl-substituted carbamates as selective inhibitors of CYP11B1 for treating cortisol-dependent diseases , Benzyl (4-iodocyclohexyl)carbamate serves as a valuable core scaffold for medicinal chemists. Its iodine handle allows for easy diversification through cross-coupling to generate libraries of analogs for screening against this therapeutically relevant target [1].

Application
Selection Property
Validation Focus
Transition metal-catalyzed cross-coupling
Alkyl iodide reactivity profile
Reaction efficiency and yield assessment
Multi-step orthogonal protection synthesis
Cbz group: hydrogenolysis-labile; acid-stable
Orthogonal deprotection compatibility
CYP2A6/CYP2A13 SAR probe
Reported CYP binding affinity
Binding assay reproducibility and SAR
CYP11B1 inhibitor lead generation
Benzyl carbamate scaffold with iodine handle
CYP11B1 assay screening and SAR

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